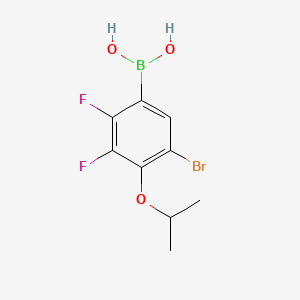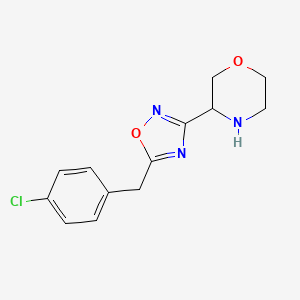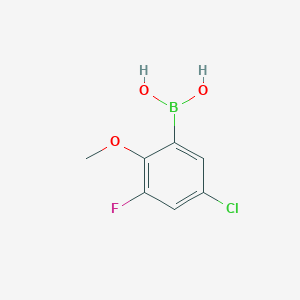![molecular formula C11H20ClNO2 B14025882 Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique spirocyclic structure, which can impart specific biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane ring system.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with spirocyclic structures.
Pharmacology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with spirocyclic frameworks.
Industrial Applications: The compound can be used in the development of new materials, catalysts, or agrochemicals.
作用機序
The mechanism of action of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the binding affinity and selectivity towards these targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE: The free base form without the hydrochloride salt.
METHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE: A similar compound with a methyl ester instead of an ethyl ester.
ETHYL ®-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE: The enantiomer of the original compound.
Uniqueness
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
特性
分子式 |
C11H20ClNO2 |
|---|---|
分子量 |
233.73 g/mol |
IUPAC名 |
ethyl 2-(2-aminospiro[3.3]heptan-6-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)3-8-4-11(5-8)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H |
InChIキー |
ICSOOXBWXUPSRU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CC2(C1)CC(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



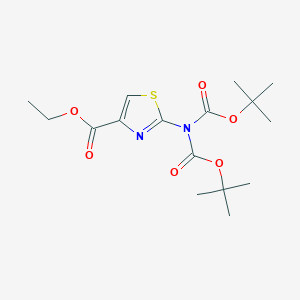
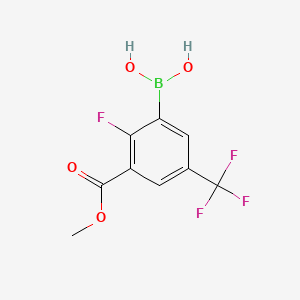
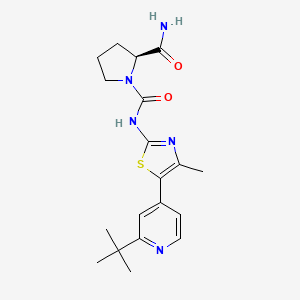
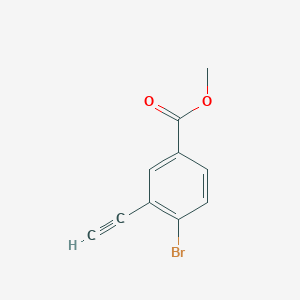
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
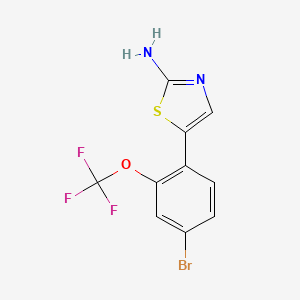
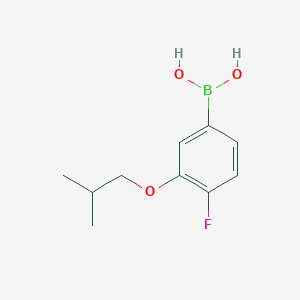
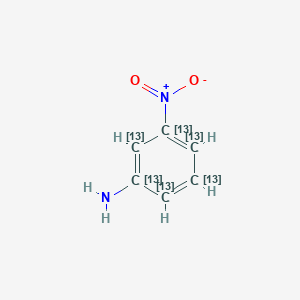
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)

